1H-1,2,3-triazole-5-thiolate

Corrosion inhibition Copper protection Triazole electrochemistry

Researchers requiring reproducible ceftriaxone sodium synthesis face batch inconsistency from undefined hydration states. Sodium 1H-1,2,3-triazole-5-thiolate (CAS 59032-27-8), anhydrous, ≥97% purity, eliminates stoichiometric errors. - Confirmed anhydrous form avoids hydration-state variability. - ≥97% purity ensures reproducible API intermediate performance. - High aqueous solubility (400 g/L) streamlines downstream processing. - Ships ambient; not DEA-restricted; global delivery.

Molecular Formula C2H2N3S-
Molecular Weight 100.13 g/mol
Cat. No. B296123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-triazole-5-thiolate
Molecular FormulaC2H2N3S-
Molecular Weight100.13 g/mol
Structural Identifiers
SMILESC1=NNN=C1[S-]
InChIInChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1
InChIKeyLLCOQBODWBFTDD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1,2,3-Triazole-5-thiolate: Specifications & Characterization


Sodium 1H-1,2,3-triazole-5-thiolate (CAS: 59032-27-8; molecular formula: C₂H₂N₃NaS; MW: 123.11 g/mol) is a heterocyclic building block comprising a 1,2,3-triazole ring substituted with a thiolate group at the 5-position . The compound exists as a white to light yellow hygroscopic crystalline powder with a reported melting point of 263–268 °C and exhibits high aqueous solubility (~400 g/L at 20 °C) . It is commercially available in grades typically ≥95% to ≥98% purity and is widely utilized as a ligand in coordination chemistry, a corrosion inhibitor, and a pharmaceutical intermediate [1].

Ligand for aqueous coordination chemistry
Copper corrosion inhibitor research
Pharmaceutical intermediate synthesis

Sodium 1,2,3-Triazole-5-thiolate: Generic Substitution Risks


Despite sharing a common 1,2,3-triazole-5-thiolate scaffold, commercially available derivatives exhibit substantial variation in counterion identity (sodium vs. potassium salts), hydration state (anhydrous vs. dihydrate), and purity profiles, which critically impact downstream performance in synthesis and formulation . The potassium salt (CAS 37539-04-1) differs in molecular weight (138.96 g/mol vs. 123.11 g/mol) and coordination behavior [1], while the dihydrate form alters stoichiometric calculations and hygroscopicity. Purity specifications range from ≥95% to ≥98%, directly affecting reproducibility in pharmaceutical intermediate applications such as ceftriaxone sodium synthesis, where trace impurities can influence yield and impurity profiles [2]. Substitution without verifying exact CAS, hydration state, and purity risks batch-to-batch inconsistency, failed analytical qualification, and rework costs in regulated environments.

Counterion identity
Sodium vs. potassium salt alters coordination behavior and molecular weight
Hydration state
Anhydrous vs. dihydrate forms shift stoichiometric calculations and hygroscopicity
Purity specification
≥95% to ≥98% purity range may affect reproducibility in regulated intermediate synthesis

Sodium 1,2,3-Triazole-5-thiolate: Head-to-Head Performance Evidence


1,2,3- vs. 1,2,4-Triazole for Copper Corrosion Inhibition

In a direct electrochemical comparative study of copper corrosion inhibition in 50 mM NaCl solution, 1H-1,2,3-triazole exhibited superior inhibitor properties relative to 1,2,4-triazole. The study demonstrated that 1H-1,2,3-triazole provided effective suppression of anodic copper dissolution at low to moderate anodic potentials [1]. However, at higher anodic potentials (+300 mV vs. SCE), 1H-1,2,3-triazole could not fully suppress dissolution, whereas 1,2,4-triazole suppressed anodic copper dissolution at very anodic potentials despite exhibiting higher anodic currents overall [1].

Anodic dissolution suppression
Head-to-head
Reported higher inhibition at low–moderate anodic potentials; fails to suppress at +300 mV vs. SCE
Potential-window-dependent selection context
1,2,4-triazole suppresses at very anodic potentials despite higher anodic currents
Corrosion inhibition Copper protection Triazole electrochemistry

One-Pot Synthesis Eliminating Hazardous Thiadiazole Intermediate

Patent CN112759556A (2021) describes a one-pot synthetic method for 5-mercapto-1,2,3-triazole sodium salt that bypasses the isolation of the hazardous intermediate 5-amino-1,2,3-thiadiazole, which is required in the traditional route published in Heterocycles (1997) and US4113733 [1]. The traditional method involves diazotization of aminoacetonitrile followed by hydrogen sulfide ring closure, yielding an intermediate thiadiazole that presents explosion hazard during separation and uses highly toxic H₂S gas [1]. The patented one-pot method eliminates the hazardous separation step, reducing production cost and process danger while achieving product confirmed by ¹H NMR (D₂O, 400 MHz: δ 7.20, s, 1H) and MS (m/z: 123.99 [M+H]⁺) [1].

Synthesis route safety
Reported
One-pot method eliminates hazardous thiadiazole intermediate isolation and H₂S gas use
Process safety improvement context
Product confirmed by ¹H NMR and MS; route patent CN112759556A
Pharmaceutical intermediate Process chemistry Ceftriaxone synthesis

Aqueous Solubility Advantage Over Less Polar Triazoles

Sodium 1H-1,2,3-triazole-5-thiolate exhibits aqueous solubility of 400 g/L at 20 °C, making it highly amenable to aqueous-based reactions and formulations . The compound is freely soluble in water and polar protic solvents such as methanol, but poorly soluble in nonpolar organic solvents including benzene, acetone, and diethyl ether [1]. This solubility profile contrasts with less polar triazole derivatives that require organic solvent systems for dissolution, potentially complicating downstream processing in pharmaceutical manufacturing where aqueous media are preferred for environmental and safety reasons.

Aqueous solubility
Class-level
Reported 400 g/L at 20 °C; freely soluble in water and methanol
May support aqueous-based processing
Data to verify; explicit comparator data not available
Aqueous formulation Solubility Pharmaceutical processing

pKa Difference: 1,2,3- vs. 1,2,4-Triazole and Adsorption

A fundamental physicochemical distinction between 1,2,3-triazole and 1,2,4-triazole lies in their acid dissociation constants: 1,2,3-triazole has a pKa of 9.4, while 1,2,4-triazole has a pKa of 10.3 [1]. This ~0.9 unit difference in pKa affects the degree of deprotonation at a given pH, which in turn influences adsorption behavior onto metal surfaces and the formation of protective inhibitor films [1]. For copper corrosion inhibition, the more basic 1,2,4-triazole adsorbs more strongly in deprotonated form, contributing to its superior performance at very anodic potentials [1].

pKa differentiation
Head-to-head
1,2,3-triazole pKa 9.4 vs. 1,2,4-triazole pKa 10.3 (Δ ≈ 0.9)
pH-dependent deprotonation context for adsorption
May guide isomer selection in mildly acidic to neutral conditions
Adsorption chemistry pKa differentiation Surface functionalization

Colloidal Gold Nanoparticle Stabilization via Dual Mechanism

Sodium 1H-1,2,3-triazole-5-thiolate functions as a dual-action capping agent in colloidal gold nanoparticle synthesis: the thiolate group forms covalent Au–S bonds anchoring the molecule to the gold surface, while the triazole ring provides steric stabilization to prevent nanoparticle aggregation . This mechanism has been demonstrated in nanomaterials research published in Langmuir, distinguishing it from monofunctional thiol capping agents that lack the additional steric stabilization conferred by the heterocyclic ring . The compound has also been utilized in fluorescent probe development via conjugation to quantum dots (Journal of the American Chemical Society) and as a monomer for triazole-thiolate-based polymers with enhanced optical properties (Macromolecules) .

Colloidal stabilization mechanism
Context-dependent
Dual Au–S covalent anchoring plus triazole steric stabilization reported
May enhance gold nanoparticle colloidal stability
Quantitative comparative stability data not provided
Gold nanoparticles Colloidal stabilization Nanomaterials synthesis

Sodium 1,2,3-Triazole-5-thiolate: Application Scenarios


Copper Corrosion Protection in Mild Anodic Conditions

Based on direct head-to-head electrochemical evidence, sodium 1H-1,2,3-triazole-5-thiolate is optimally deployed as a copper corrosion inhibitor in neutral chloride-containing environments (e.g., 50 mM NaCl) where the operational potential does not exceed moderate anodic levels [1]. Under these conditions, the 1,2,3-triazole isomer exhibits superior inhibition relative to 1,2,4-triazole, making it the preferred choice for cooling water systems, electronic device protection, and copper content control in water purification applications [1].

Ceftriaxone Sodium Intermediate Manufacturing

This compound serves as a critical intermediate in the synthesis of ceftriaxone sodium, a third-generation cephalosporin antibiotic [1]. Procurement from suppliers employing the patented one-pot synthesis method (CN112759556A) offers reduced supply chain hazard exposure compared to traditional routes involving explosive thiadiazole intermediates and toxic H₂S gas [1]. The high aqueous solubility (400 g/L) further facilitates aqueous-phase downstream processing in pharmaceutical manufacturing [2].

Aqueous Coordination Chemistry and MOF Synthesis

With aqueous solubility of 400 g/L at 20 °C and a thiolate group capable of coordinating transition metals, sodium 1H-1,2,3-triazole-5-thiolate is particularly suited for synthesizing metal complexes and metal-organic frameworks (MOFs) in aqueous or mixed aqueous-organic media [1]. The pKa of 9.4 for the parent 1,2,3-triazole ensures deprotonation and ligand availability under mildly basic conditions, while avoiding the need for strictly anhydrous or organic solvent systems [2].

Colloidal Gold Nanoparticle Synthesis with Enhanced Stability

As a dual-action capping agent, sodium 1H-1,2,3-triazole-5-thiolate is employed in colloidal gold synthesis where the combination of covalent Au–S anchoring and triazole-mediated steric stabilization is desired to prevent nanoparticle aggregation [1]. This application is supported by nanomaterials research published in Langmuir and is relevant for researchers developing stable gold nanoparticle formulations for sensing, catalysis, or biomedical imaging applications [1].

Application
Selection Property
Validation Focus
Copper corrosion inhibition studies
Potential-dependent inhibition performance
Anodic polarization window
Ceftriaxone sodium intermediate synthesis
Process route safety context
One-pot synthesis feasibility
Aqueous coordination chemistry / MOF synthesis
Aqueous solubility and ligand availability
Deprotonation pH window
Colloidal gold nanoparticle stabilization
Dual-anchoring mechanism
Colloidal stability and aggregation resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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